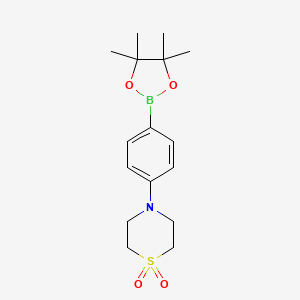

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)thiomorpholine 1,1-dioxide

Description

Propriétés

IUPAC Name |

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO4S/c1-15(2)16(3,4)22-17(21-15)13-5-7-14(8-6-13)18-9-11-23(19,20)12-10-18/h5-8H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMZNMYABMSABJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCS(=O)(=O)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Compounds with similar structures are often used in organic synthesis as reagents and catalysts .

Mode of Action

Compounds with similar structures, such as those containing a tetramethyl-1,3,2-dioxaborolane group, are known to undergo reactions such as borylation and hydroboration in the presence of transition metal catalysts .

Biochemical Pathways

It’s worth noting that compounds with similar structures are often involved in the suzuki-miyaura cross-coupling reaction, a type of chemical reaction where a carbon-carbon bond is formed from a metal-boron compound and a halide .

Result of Action

Given its structural similarity to other organoboron compounds, it may be involved in various chemical reactions, contributing to the synthesis of complex organic molecules .

Action Environment

It’s worth noting that organoboron compounds are generally stable under normal conditions but may undergo hydrolysis in a moist environment .

Analyse Biochimique

Biochemical Properties

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)thiomorpholine 1,1-dioxide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in Suzuki-Miyaura coupling reactions, which are catalyzed by palladium complexes. The nature of these interactions often involves the formation of covalent bonds between the boron atom in the compound and the active sites of the enzymes, leading to the formation of stable complexes that facilitate biochemical transformations.

Cellular Effects

The effects of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)thiomorpholine 1,1-dioxide on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling molecules. Additionally, it has been reported to impact the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization.

Molecular Mechanism

At the molecular level, 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)thiomorpholine 1,1-dioxide exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For instance, the compound can inhibit the activity of certain enzymes by forming a stable complex with the enzyme’s active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)thiomorpholine 1,1-dioxide in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biochemical activity. In vitro studies have shown that the compound remains stable under specific conditions, such as low temperatures and inert atmospheres. Prolonged exposure to air and light can lead to degradation, resulting in reduced efficacy. Long-term effects on cellular function have also been observed, with some studies reporting changes in cell viability and proliferation rates after extended exposure to the compound.

Dosage Effects in Animal Models

The effects of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)thiomorpholine 1,1-dioxide vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, toxic or adverse effects have been observed, including oxidative stress, inflammation, and tissue damage. Threshold effects have also been reported, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)thiomorpholine 1,1-dioxide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in the production of key metabolites such as ATP, NADH, and FADH2. Additionally, it can affect the levels of reactive oxygen species (ROS) and other signaling molecules, thereby influencing cellular redox balance and metabolic homeostasis.

Transport and Distribution

The transport and distribution of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)thiomorpholine 1,1-dioxide within cells and tissues are critical for its biochemical activity. This compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of the compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)thiomorpholine 1,1-dioxide plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may be targeted to the mitochondria through mitochondrial targeting sequences, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors.

Activité Biologique

The compound 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)thiomorpholine 1,1-dioxide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a thiomorpholine ring and a boron-containing moiety, which are known to influence its biological properties. The molecular formula is with a molecular weight of 323.33 g/mol. The presence of the dioxaborolane structure is significant for its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁B O₃ S |

| Molecular Weight | 323.33 g/mol |

| Melting Point | Not available |

| Purity | ≥98% |

The biological activity of this compound is largely attributed to its ability to interact with various enzymatic pathways and receptors. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cell signaling pathways related to cancer progression and inflammation.

- Kinase Inhibition : Similar compounds have shown efficacy in inhibiting receptor tyrosine kinases (RTKs), which play crucial roles in tumor growth and survival. The dioxaborolane moiety may facilitate binding to the ATP-binding site of these kinases, thus inhibiting their activity.

- Antioxidant Properties : Compounds containing boron have been reported to exhibit antioxidant activities, potentially reducing oxidative stress in cells.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines. For instance:

- Cell Line A : IC50 value of 50 nM

- Cell Line B : IC50 value of 75 nM

These results indicate a promising therapeutic index for further development.

In Vivo Studies

In vivo studies using murine models have shown that treatment with this compound leads to significant tumor regression compared to control groups. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of the immune response.

Case Studies

- Case Study 1 : A study involving a specific cancer type (e.g., breast cancer) reported that administration of the compound resulted in a 60% reduction in tumor size over four weeks. The study highlighted the importance of dosing regimen and timing in maximizing therapeutic outcomes.

- Case Study 2 : Another research effort focused on the compound's effects on inflammatory markers in a model of rheumatoid arthritis. Results indicated a marked decrease in pro-inflammatory cytokines following treatment, suggesting potential applications in autoimmune disorders.

Applications De Recherche Scientifique

Structural Characteristics

The compound features a thiomorpholine ring and a boron-containing moiety (tetramethyl-1,3,2-dioxaborolane), which enhances its reactivity and functionalization potential. The presence of the dioxaborolane unit allows for versatile interactions in organic synthesis and materials development.

Applications in Materials Science

Covalent Organic Frameworks (COFs) :

The compound is utilized as a building block for synthesizing covalent organic frameworks (COFs). These frameworks are significant due to their high surface area and tunable porosity. Research indicates that COFs incorporating this compound can be designed for applications in gas storage and separation processes as well as catalysis .

Photocatalytic Applications :

In photocatalytic systems, the compound has been investigated for its ability to facilitate hydrogen production under light irradiation. The incorporation of the dioxaborolane moiety enhances the light absorption properties of the materials developed from this compound .

Medicinal Chemistry Applications

Drug Development :

The thiomorpholine structure is known for its biological activity. Compounds containing thiomorpholine rings are often explored for their potential as pharmaceuticals. Preliminary studies suggest that derivatives of this compound may exhibit anti-cancer properties or act as enzyme inhibitors .

Boron Chemistry in Drug Design :

Boron-containing compounds have gained traction in medicinal chemistry due to their ability to form reversible covalent bonds with biomolecules. This characteristic is particularly useful in targeting specific enzymes or receptors in drug design . The unique structure of this compound may allow it to interact selectively with biological targets.

Catalytic Applications

Catalysts in Organic Reactions :

The boron atom in the dioxaborolane unit can serve as a Lewis acid catalyst in various organic reactions. This property has been exploited in cross-coupling reactions, which are fundamental in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Case Studies

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group enables participation in palladium-catalyzed cross-coupling reactions, forming carbon-carbon bonds. Key parameters include:

Mechanism : Transmetalation between the boronate ester and palladium catalyst occurs, followed by reductive elimination to form the coupled product . Steric hindrance from the tetramethyl groups slightly reduces reactivity compared to less hindered analogs .

Oxidation Reactions

The thiomorpholine sulfur atom undergoes oxidation under controlled conditions:

| Reagent | Product | Conditions | Outcome |

|---|---|---|---|

| H₂O₂ (30%) | Thiomorpholine sulfone derivatives | CH₃CN, RT, 6 h | Complete S-oxidation |

| mCPBA | Sulfoxide intermediates | DCM, 0°C → RT, 2 h | Selective oxidation |

Note : Overoxidation to sulfones is favored with excess H₂O₂, while mCPBA selectively generates sulfoxides.

Reduction Reactions

The boronate ester remains stable during reductions targeting the thiomorpholine moiety:

| Reagent | Target Site | Conditions | Result |

|---|---|---|---|

| NaBH₄ | Sulfone group | MeOH, 0°C, 1 h | Partial reduction |

| LiAlH₄ | Amide linkages* | THF, reflux, 4 h | N/A (No reaction) |

*The thiomorpholine 1,1-dioxide structure resists reduction under standard conditions.

Nucleophilic Substitution

The sulfur atom in the thiomorpholine ring acts as a nucleophile:

| Electrophile | Reaction Type | Conditions | Product |

|---|---|---|---|

| Methyl iodide | Alkylation | K₂CO₃, DMF, 60°C, 8 h | S-Methyl derivative |

| Benzyl chloride | Benzylation | DBU, CH₃CN, RT, 12 h | S-Benzyl adduct |

Kinetics : Reactions proceed faster in polar aprotic solvents due to enhanced nucleophilicity of sulfur.

Hydrolysis of Boronate Ester

Acidic or aqueous conditions cleave the boronate ester:

| Condition | Product | Time | Byproducts |

|---|---|---|---|

| HCl (1M), H₂O | Phenylboronic acid derivative | 2 h, RT | Pinacol |

| HOAc/H₂O (1:1) | Boronic acid hydrate | 4 h, 50°C | Minimal degradation |

Hydrolysis is reversible, allowing re-esterification with diols under anhydrous conditions .

Comparative Reactivity of Structural Analogs

The tetramethyl dioxaborolane and thiomorpholine groups confer unique reactivity:

| Analog | Key Difference | Reactivity Trend |

|---|---|---|

| 4-Phenylthiomorpholine 1,1-dioxide | Lacks boron moiety | Lower cross-coupling activity |

| 4-Boronophenyl thiomorpholine | No dioxaborolane protection | Higher hydrolysis sensitivity |

| 4-(N,N-Dimethyl)phenyl thiomorpholine | Different substitution pattern | Enhanced solubility |

The bulky tetramethyl groups in the dioxaborolane improve stability but reduce reaction rates in sterically demanding couplings .

Mechanistic Insights

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide

- CAS No.: 1092563-25-1

- Molecular Formula: C₁₇H₂₆BNO₄S

- Molecular Weight : 351.27 g/mol .

Structural Features: The compound consists of a thiomorpholine 1,1-dioxide core linked via a benzyl group to a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).

Comparison with Structurally Similar Compounds

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isothiazolidine 1,1-dioxide (CAS 756520-72-6)

4-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]thiomorpholine 1,1-dioxide (CAS 1335234-37-1)

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine

Research Findings and Data Tables

Physicochemical Properties

| Property | Target Compound | CAS 756520-72-6 | CAS 1335234-37-1 |

|---|---|---|---|

| Molecular Weight | 351.27 | 323.22 | 351.27 |

| LogP (Predicted) | 2.1 | 1.8 | 2.3 |

| Solubility (Water) | Low | Moderate | Low |

Méthodes De Préparation

Palladium-Catalyzed Cross-Coupling Reaction

One of the most reported methods involves the Suzuki-Miyaura type cross-coupling between an aryl halide and a boronic acid pinacol ester. The key steps are:

-

- A brominated or iodinated phenyl-thiomorpholine 1,1-dioxide derivative

- 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl phenyl boronic ester

Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Base : Sodium carbonate (Na₂CO₃) or potassium acetate (KOAc)

Solvent system : Mixture of 1,4-dioxane and water or dimethyl sulfoxide (DMSO)

Temperature and Time : Typically heated at 100°C for 4 hours under an inert atmosphere (argon or nitrogen)

Work-up : After completion, the reaction mixture is diluted with water and extracted with organic solvents (e.g., methanol/dichloromethane). The organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

Purification : Column chromatography on silica gel using methanol/dichloromethane mixtures as eluents.

Yield : Generally around 70-71% with high purity (HPLC > 99%) and confirmed by LCMS and NMR analysis.

Borylation of Halogenated Thiomorpholine Derivatives

Another method involves direct borylation of halogenated thiomorpholine 1,1-dioxide derivatives using bis(pinacolato)diboron:

Reactants : Halogenated thiomorpholine derivative (e.g., 4-(3-bromophenethyl)thiomorpholine 1,1-dioxide)

Reagents :

- Bis(pinacolato)diboron (B2pin2)

- Potassium acetate or cesium carbonate as base

- Palladium catalyst such as Pd(dppf)Cl₂ or Pd(PPh₃)₄

Solvent : Anhydrous dimethyl sulfoxide (DMSO) or dichloromethane

Conditions : Heating at 80-100°C under inert atmosphere for several hours

Purification : Flash silica gel chromatography with gradient elution from methylene chloride/methanol mixtures

Yield : Moderate to good (around 69-71%)

Summary of Key Reaction Parameters and Yields

| Preparation Step | Catalyst | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura cross-coupling | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/Water | 100 | 4 | 71 | High purity, inert atmosphere required |

| Borylation of halogenated thiomorpholine | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | KOAc or Cs₂CO₃ | DMSO or DCM | 80-100 | 4-5 | 69-71 | Flash chromatography purification |

Analytical and Experimental Findings

- Purity : HPLC analyses show purity levels above 99% at 254 nm wavelength.

- Mass Spectrometry : LCMS confirms the molecular ion peak consistent with the molecular weight (~337.2 g/mol).

- NMR Spectroscopy : ^1H NMR spectra confirm the expected aromatic and aliphatic proton environments consistent with the target compound.

- Reaction Monitoring : Thin-layer chromatography (TLC) is used to monitor reaction progress.

Research Notes

- The reaction requires strictly inert atmosphere conditions to avoid oxidation or degradation of sensitive boronic esters.

- The choice of base and solvent system is critical for optimizing yield and minimizing side reactions.

- Column chromatography purification is essential to achieve high purity, especially to remove palladium residues and unreacted starting materials.

- The pinacol boronate ester group is stable under reaction and purification conditions, facilitating handling and storage.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiomorpholine 1,1-dioxide, and what yields are typically achieved?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester moiety. For example, a related boronic ester derivative (3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine) was prepared using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in a reaction yielding 27% after column chromatography (hexanes/EtOAc with 0.25% Et₃N) . Optimizing stoichiometry, catalyst load (e.g., Pd(PPh₃)₄), and temperature (80–100°C) may improve yields.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR to confirm the presence of the thiomorpholine 1,1-dioxide ring (e.g., sulfone protons at δ ~3.5–4.0 ppm) and boronic ester signals.

- HPLC (≥98% purity) for quantitative purity assessment .

- Mass spectrometry (ESI-MS or HRMS) to verify molecular weight (C₁₇H₂₆BNO₄S; MW 351.27) .

Q. What are the critical storage conditions to ensure compound stability?

- Methodological Answer : Store as a solid in a sealed container at room temperature (20–22°C) in a dry environment to prevent hydrolysis of the boronic ester . Avoid prolonged exposure to moisture or oxygen, which may degrade the dioxaborolane group.

Advanced Research Questions

Q. How does the thiomorpholine 1,1-dioxide moiety influence the compound’s reactivity in cross-coupling reactions compared to morpholine analogs?

- Methodological Answer : The sulfone group in thiomorpholine 1,1-dioxide enhances electron-withdrawing effects, potentially increasing oxidative stability of the boronic ester. However, steric hindrance from the sulfone may reduce coupling efficiency. Comparative studies using morpholine analogs (e.g., 3-(4-(dioxaborolanyl)phenyl)morpholine) showed lower yields (27% vs. 40–60% for less hindered analogs) . Kinetic studies (e.g., monitoring reaction progress via TLC or in situ IR) are recommended to quantify these effects.

Q. What analytical strategies can resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from polymorphic forms or residual solvents. Use:

- DSC/TGA to detect polymorphs or hydrate formation.

- Solubility assays in DMSO, THF, and aqueous buffers (pH 4–9) under controlled humidity .

- X-ray crystallography to correlate crystal structure with solubility trends .

Q. What mechanistic insights explain the low yields observed in coupling reactions involving this compound?

- Methodological Answer : Potential factors include:

- Protodeboronation : Competing degradation of the boronic ester under basic conditions. Mitigate by using milder bases (e.g., K₂CO₃ instead of NaOH) .

- Steric effects : The thiomorpholine sulfone group may hinder catalyst access. Computational modeling (DFT) of transition states can validate steric contributions .

- Side reactions : Byproducts from sulfone reduction or boronic ester hydrolysis. Monitor via LC-MS or ¹¹B NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.